SC-560
概要
説明
科学的研究の応用
SC-560 has a wide range of scientific research applications, including:
作用機序
SC-560は、アラキドン酸をプロスタグランジンH2に変換するシクロオキシゲナーゼ-1酵素を選択的に阻害することで効果を発揮します。プロスタグランジンH2は、他のプロスタグランジンやトロンボキサンの前駆体です . この阻害により、炎症や痛みに関与するプロスタグランジンの産生が減少します . This compoundは、COX-2よりもCOX-1に対して700倍の選択性を示し、非常に特異的な阻害剤となっています .
類似化合物の比較
This compoundは、モフェゾラックなどの他のCOX-1選択的阻害剤と比較されます。 両方の化合物は、COX-1に対して高い選択性を示しますが、this compoundはより高い選択性と効力を示すことが示されています . 他の類似化合物には、COX-2選択的阻害剤であるセレコキシブと、COX-1とCOX-2の両方を阻害するインドメタシンがあります .
類似化合物のリスト
- モフェゾラック
- セレコキシブ
- インドメタシン
This compoundは、COX-1に対する高い選択性と、従来のNSAIDsに関連する胃腸副作用なしに炎症と腫瘍形成を軽減する可能性のある治療的応用によって際立っています .
生化学分析
Biochemical Properties
SC-560 plays a crucial role in biochemical reactions by selectively inhibiting the enzyme cyclooxygenase-1 (COX-1). COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor of various prostaglandins and thromboxane . This compound exhibits an IC50 value of 9 nM for COX-1, indicating its high potency . The compound interacts with COX-1 by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid . This selective inhibition of COX-1 by this compound leads to a reduction in the production of prostaglandins and thromboxane, which are involved in inflammation and pain .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In human ovarian cancer xenografts, this compound, in combination with cisplatin or taxol, significantly inhibited angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and microvessel density (MVD) . Additionally, this compound has been found to improve hepatopulmonary syndrome in cirrhotic rats by mitigating hypoxia and intrapulmonary shunts through the down-regulation of COX-, NFκB-, and VEGF-mediated pathways . These findings suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to anti-inflammatory and anti-angiogenic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of COX-1. By binding to the active site of COX-1, this compound prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . This inhibition reduces the production of prostaglandins and thromboxane, which are key mediators of inflammation and pain . Additionally, this compound has been shown to induce apoptosis in human hepatocellular carcinoma cells by decreasing the levels of anti-apoptotic proteins such as survivin and XIAP, and activating caspase-3 and -7 in a dose- and time-dependent manner . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a dose- and time-dependent inhibitory effect on the growth of human hepatocellular carcinoma cells . The compound also induces apoptosis in these cells in a time-dependent manner by decreasing the levels of anti-apoptotic proteins and activating caspases . Additionally, this compound has been shown to reduce the expression of VEGF and MVD in human ovarian cancer xenografts over a 21-day treatment period . These findings indicate that this compound’s effects on cellular function and gene expression are sustained over time in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, this compound has been shown to inhibit COX-1-derived platelet thromboxane B2, gastric PGE2, and dermal PGE2 production . The compound did not affect acute inflammation or hyperalgesia when administered in the rat footpad . In cirrhotic rats, this compound improved hepatopulmonary syndrome by mitigating hypoxia and intrapulmonary shunts at specific dosages . These studies suggest that this compound’s effects are dose-dependent, with higher doses potentially leading to more pronounced therapeutic effects.
Metabolic Pathways
This compound is involved in the metabolic pathways associated with the inhibition of COX-1. By selectively inhibiting COX-1, this compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), thereby decreasing the production of prostaglandins and thromboxane . This inhibition affects the metabolic flux of arachidonic acid and alters the levels of downstream metabolites involved in inflammation and pain . Additionally, this compound’s poor bioavailability following oral administration suggests that its metabolic pathways may involve limited absorption and rapid clearance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s poor solubility in water and limited bioavailability following oral administration indicate that its transport and distribution are influenced by its physicochemical properties . In rats, this compound has been shown to inhibit COX-1-derived platelet thromboxane B2, gastric PGE2, and dermal PGE2 production, suggesting that the compound is effectively distributed to these tissues
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target enzyme, COX-1. By binding to the active site of COX-1, this compound exerts its inhibitory effects within the cellular compartments where COX-1 is localized . This includes the endoplasmic reticulum and the nuclear envelope, where COX-1 is known to reside . The selective inhibition of COX-1 by this compound within these subcellular compartments highlights the compound’s targeted mechanism of action and its potential therapeutic applications.
準備方法
合成経路と反応条件
SC-560の合成には、4-クロロフェニルヒドラジンと4-メトキシベンゾイルクロリドを反応させて対応するヒドラゾンを形成することが含まれます。 この中間体は、その後、トリフルオロ酢酸で環化してthis compoundを生成します . 反応条件は通常、メタノール、エタノール、酢酸エチル、ヘキサン、アセトンなどの有機溶媒を使用し、結晶化を行います .
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、反応条件を注意深く制御することが含まれます。 この化合物は通常、安定性を維持するために、2〜8°Cの温度で乾燥した状態で保管されます .
化学反応の分析
反応の種類
SC-560は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化することができますが、酸化生成物に関する詳細な研究は限られています。
一般的な試薬と条件
This compoundの反応で使用される一般的な試薬には、環化のためのトリフルオロ酢酸と、結晶化のためのさまざまな有機溶媒が含まれます . 反応条件は、多くの場合、室温と大気圧で行われます。
主な生成物
This compoundの反応から形成される主な生成物は、具体的な反応条件によって異なります。 たとえば、トリフルオロ酢酸による環化は、ピラゾール環構造を生成します .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
類似化合物との比較
SC-560 is compared with other COX-1 selective inhibitors such as mofezolac. Both compounds exhibit high selectivity for COX-1, but this compound has been shown to have a higher selectivity and potency . Other similar compounds include celecoxib, which is a COX-2 selective inhibitor, and indomethacin, which inhibits both COX-1 and COX-2 .
List of Similar Compounds
- Mofezolac
- Celecoxib
- Indomethacin
This compound stands out due to its high selectivity for COX-1 and its potential therapeutic applications in reducing inflammation and tumorigenesis without the gastrointestinal side effects associated with traditional NSAIDs .
特性
IUPAC Name |
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O/c1-24-14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUGCKBLVKJMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401775 | |
Record name | SC-560 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188817-13-2 | |
Record name | 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188817-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SC 560 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188817132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SC-560 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SC-560 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。